N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide
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Overview
Description
N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide is a chemical compound with the molecular formula C18H20N2OS. It is known for its unique structure, which includes a naphtho[2,1-B]thiophene core and a dimethylamino propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide typically involves the reaction of naphtho[2,1-B]thiophene-4-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of naphtho[2,1-B]thiophene-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphtho[2,1-B]thiophene-4-carboxamide derivatives.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into double-helical DNA, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, it can interact with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxylate
- N-[3-(Dimethylamino)propyl]-8-methoxynaphtho[2,1-B]thiophene-4-carboxamide
Uniqueness
N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide is unique due to its specific structural features, which include the naphtho[2,1-B]thiophene core and the dimethylamino propyl group.
Properties
CAS No. |
104329-54-6 |
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Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]benzo[e][1]benzothiole-4-carboxamide |
InChI |
InChI=1S/C18H20N2OS/c1-20(2)10-5-9-19-18(21)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3,(H,19,21) |
InChI Key |
OZGDMIBPKILFGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Origin of Product |
United States |
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